molecular formula C18H22N4O2 B2796819 N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380059-81-2

N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

Cat. No. B2796819
CAS RN: 2380059-81-2
M. Wt: 326.4
InChI Key: ICJAVFPCCYWEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as BMPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPOP belongs to the class of piperidine derivatives and has been synthesized using several methods.

Mechanism of Action

N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide acts as a selective and high-affinity ligand for the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane. The sigma-1 receptor modulates various cellular processes, including calcium homeostasis, oxidative stress, and neuroprotection. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including modulation of calcium signaling, inhibition of oxidative stress, and neuroprotection. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to increase intracellular calcium levels and modulate the activity of calcium channels, leading to downstream effects on cellular processes. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has also been shown to inhibit oxidative stress and protect cells from oxidative damage. In addition, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity and affinity for the sigma-1 receptor, which allows for specific modulation of cellular processes. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide also has a well-characterized mechanism of action, which allows for precise control of experimental conditions. However, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, including the development of novel sigma-1 receptor modulators with improved pharmacological properties, the identification of new cellular processes modulated by the sigma-1 receptor, and the investigation of the role of the sigma-1 receptor in various diseases, including cancer and psychiatric disorders. In addition, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide and the sigma-1 receptor.

Synthesis Methods

N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can be synthesized using several methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with benzylamine and 1,2-dichloroethane in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate, which is then reacted with piperidin-4-ol to yield N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. The multi-step synthesis method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with benzylamine to form the intermediate, which is then reacted with piperidin-4-ol in the presence of DCC to yield N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.

Scientific Research Applications

N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a tool to study the function of the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and ion channel regulation. In pharmacology, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a ligand to identify and characterize sigma-1 receptor modulators, which have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In drug discovery, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a scaffold to design and synthesize novel sigma-1 receptor modulators with improved pharmacological properties.

properties

IUPAC Name

N-benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-11-19-17(20-12-14)24-16-7-9-22(10-8-16)18(23)21-13-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJAVFPCCYWEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.